molecular formula C24H30F2O6 B13416010 17-O-Acetyl Diflorasone

17-O-Acetyl Diflorasone

Cat. No.: B13416010
M. Wt: 452.5 g/mol
InChI Key: KPAAFLZUAVPWNQ-DULNGIFPSA-N
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Description

17-O-Acetyl Diflorasone is a synthetic corticosteroid derivative known for its potent anti-inflammatory and antipruritic properties. It is commonly used in topical formulations to treat various inflammatory skin conditions, such as dermatitis and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl Diflorasone involves multiple steps, including esterification, fluorination, hydrolysis, and refining. The process typically starts with the esterification of a suitable steroid precursor, followed by selective fluorination at specific positions on the steroid nucleus. Subsequent hydrolysis and re-esterification steps yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 17-O-Acetyl Diflorasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

17-O-Acetyl Diflorasone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 17-O-Acetyl Diflorasone involves the induction of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. This inhibition reduces inflammation, itching, and redness associated with various skin conditions .

Comparison with Similar Compounds

    Diflorasone: A closely related corticosteroid with similar anti-inflammatory properties.

    Betamethasone: Another potent corticosteroid used in the treatment of inflammatory skin conditions.

    Clobetasol: A highly potent corticosteroid with a similar mechanism of action.

Uniqueness: 17-O-Acetyl Diflorasone is unique due to its specific structural modifications, such as the acetylation at the 17th position and fluorination at the 6th and 9th positions. These modifications enhance its potency and stability compared to other corticosteroids .

Properties

Molecular Formula

C24H30F2O6

Molecular Weight

452.5 g/mol

IUPAC Name

[(6S,8R,9S,10S,11R,13S,14S,16S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(29)5-6-21(17,3)23(16,26)19(30)10-22(15,4)24(12,20(31)11-27)32-13(2)28/h5-6,8,12,15-16,18-19,27,30H,7,9-11H2,1-4H3/t12-,15-,16+,18-,19+,21-,22-,23+,24+/m0/s1

InChI Key

KPAAFLZUAVPWNQ-DULNGIFPSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@@]3([C@@H](C[C@@]2([C@@]1(C(=O)CO)OC(=O)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C)F

Origin of Product

United States

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